

Drofenine hydrochloride solubility in DMSO and water

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

Cat. No.: S11145784

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Solubility Data and Solution Preparation

The following table summarizes the fundamental solubility data for **Drofenine hydrochloride** in different solvents, which is crucial for planning experiments.

Solvent	Solubility	Condition/Note
DMSO	≥ 75 mg/mL (~211.91 mM) [1] [2]	Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO for best results [1].
Water / PBS	≥ 33.3 mg/mL (~94.09 mM) [1] [2]	In PBS, a solubility of 16.67 mg/mL (47.10 mM) can be achieved with ultrasonication [1] [2].
Other Solvents	Slightly soluble in Acetonitrile and Chloroform [3].	

For in vivo studies, the following formulation protocols are recommended to achieve clear solutions with a target concentration of ≥ **2.5 mg/mL** [1] [2].

Formulation	Composition (Sequential Addition)
Formulation 1	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2]
Formulation 2	10% DMSO + 90% (20% SBE- β -CD in Saline) [1] [2]
Formulation 3	10% DMSO + 90% Corn Oil [1] [2]

Experimental Protocols

Here are the detailed methodologies for preparing stock and working solutions based on the search results.

Preparing In Vitro Stock Solutions

- **DMSO Stock Solution:** Calculate the required mass to achieve a typical stock concentration (e.g., 10-25 mg/mL). The data indicates you can dissolve **Drofenine hydrochloride** in DMSO at **75 mg/mL** [1] [4] [2].
- **Aqueous Stock Solution:** The compound can also be dissolved directly in water or PBS at concentrations of at least **33.3 mg/mL**. For preparation in PBS, a concentration of **16.67 mg/mL** can be achieved with the aid of ultrasonication [1] [2].
- **Aliquoting and Storage:**
 - Once prepared, aliquot the stock solution into working volumes.
 - Store at **-20°C or -80°C**.
 - Avoid repeated freeze-thaw cycles to prevent precipitation or degradation [2].

Preparing In Vivo Working Solutions

The following example protocol is for preparing 1 mL of a homogeneous suspension at 5 mg/mL using **Formulation 1** (see table above) [2]:

- Add 100 μ L of a **25.0 mg/mL clear DMSO stock solution** to 400 μ L of **PEG300**. Mix evenly until clear.
- Add 50 μ L of **Tween-80** to the mixture from step 1. Mix evenly until clear.
- Add 450 μ L of **normal saline** (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL. Mix evenly [1] [2].

- It is critical to add the co-solvents **sequentially and in the order specified**, ensuring the solution is clear at each step before adding the next component. Physical methods like vortexing or brief sonication can be used to aid dissolution [2].

Key Research Characteristics

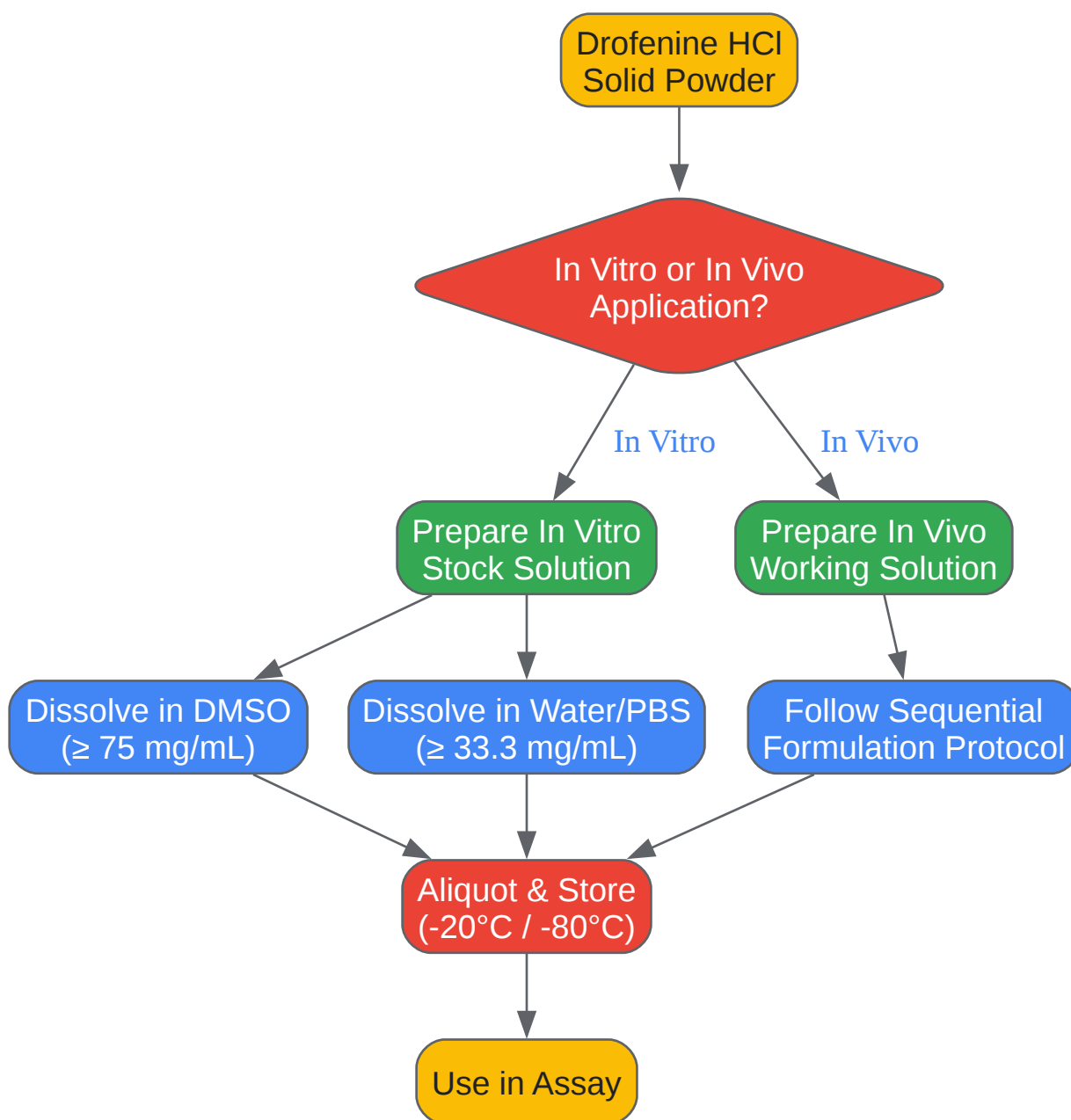
To help with your experimental design and reporting, please note the following key characteristics of

Drofenine hydrochloride:

- **Biological Activity:** It is a potent competitive inhibitor of **Butyrylcholinesterase (BChE)** with a reported K_i value of **3 μM** [1] [4] [5].
- **Appearance:** White to off-white solid powder [1] [2].
- **Melting Point:** 145-147°C [3] [5].
- **Storage:** The solid powder should be stored in a cool, dry place. Recommended storage conditions are **2-8°C** or **-20°C** for longer-term storage, in a sealed container protected from moisture [3] [2].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for preparing and using **Drofenine hydrochloride** solutions in a research setting, as described in the protocols.



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*Experimental workflow for preparing **Drofenine hydrochloride** solutions for research applications.*

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References

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To cite this document: Smolecule. [Drofenine hydrochloride solubility in DMSO and water]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11145784#drofenine-hydrochloride-solubility-in-dms0-and-water>]

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